molecular formula C14H11N3S B14634965 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline CAS No. 54359-56-7

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline

Cat. No.: B14634965
CAS No.: 54359-56-7
M. Wt: 253.32 g/mol
InChI Key: JHTNYLSVVSSTNY-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that contains a thiadiazole ring fused with an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring . The general reaction scheme is as follows:

    Starting Materials: Phenylthiosemicarbazide and aromatic acids.

    Reagents: Phosphorus oxychloride.

    Conditions: The reaction is carried out under reflux conditions.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring is a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption inhibits the growth and proliferation of bacterial and cancer cells . Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its combination of the thiadiazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

54359-56-7

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline

InChI

InChI=1S/C14H11N3S/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2

InChI Key

JHTNYLSVVSSTNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N

Origin of Product

United States

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